REACTION_CXSMILES
|
C1C=CC=CC=1.[CH3:7][C:8]([OH:12])([C:10]#[CH:11])[CH3:9].[CH3:13][C:14]([C:16](Cl)=[O:17])=[CH2:15]>N1C=CC=CC=1>[C:16]([O:12][C:8]([CH3:9])([C:10]#[CH:11])[CH3:7])(=[O:17])[C:14]([CH3:15])=[CH2:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20° C
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC(C)(C#C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |